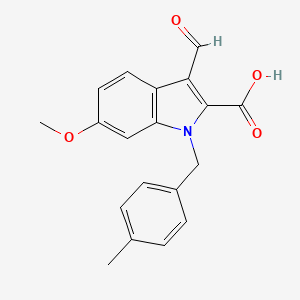

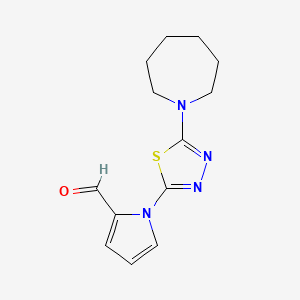

![molecular formula C15H24N4O3 B1392623 Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate CAS No. 1242928-34-2](/img/structure/B1392623.png)

Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate

描述

Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate is a chemical compound used in scientific experiments . It is a reagent used in the synthesis of N-acylated benzimidazolone derivatives as a anti-fungal activities .

Molecular Structure Analysis

The molecular weight of this compound is 222.28 g/mol and its molecular formula is C12H18N2O2 . The IUPAC name is ethyl 3-amino-4-(propan-2-ylamino)benzoate .Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.28 and a molecular formula of C12H18N2O2 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 2 . The compound is canonicalized .科学研究应用

Genotoxicity of Ethylating Agents Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate belongs to a class of chemicals that can act as ethylating agents. Ethylating agents, such as 1-ethyl-1-nitrosourea (ENU), are known for their potent mutagenic properties across various biological systems, from viruses to mammalian cells. ENU, in particular, demonstrates the dual action of ethylation and carbamoylation, transferring ethyl groups to nucleophilic sites of cellular constituents. This leads to mutations, primarily GC-AT transitions, and is used extensively in research to explore chemical mutagenesis effects, particularly in mouse germ cells (Shibuya & Morimoto, 1993).

Biochemical Precursors and Plant Biology Compounds like Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate may serve as precursors or analogs in the synthesis of bioactive molecules. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC) is a simple molecule that acts as a precursor to ethylene, a significant plant hormone. ACC itself, despite being a precursor molecule, plays various roles in plant biology beyond ethylene production, such as in bacterial metabolism favoring plant growth and stress resistance. It's also involved in sophisticated transport mechanisms for local and long-distance ethylene responses (Van de Poel & Van Der Straeten, 2014).

Antioxidant and Neuroprotective Activities Ethyl ferulate, a phenylpropanoid, showcases a variety of activities, including antioxidant and neuroprotective effects. It serves as a natural and synthetic origin compound with potential uses in the nutraceutical and pharmaceutical industries. The exploration of patents and scientific articles has highlighted its antioxidant, anti-inflammatory, and neuroprotective properties, indicating the compound's potential for broader pharmaceutical and nutraceutical applications (Cunha et al., 2019).

Synthetic Pathways and Applications Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate and similar compounds could be involved in synthetic pathways for producing various biologically active compounds. For example, isoxazolone derivatives, known for their biological and medicinal properties, are synthesized through reactions involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride. Such synthetic pathways highlight the role of ethylating agents and related compounds in the development of heterocycles with potential pharmaceutical applications (Laroum et al., 2019).

属性

IUPAC Name |

ethyl 3-amino-4-[2-(propan-2-ylcarbamoylamino)ethylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-4-22-14(20)11-5-6-13(12(16)9-11)17-7-8-18-15(21)19-10(2)3/h5-6,9-10,17H,4,7-8,16H2,1-3H3,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIAIMIJHPHTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NCCNC(=O)NC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

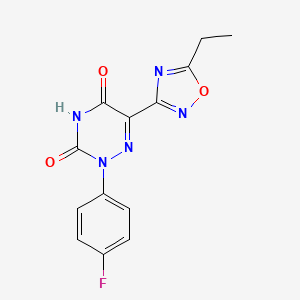

![3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid](/img/structure/B1392542.png)

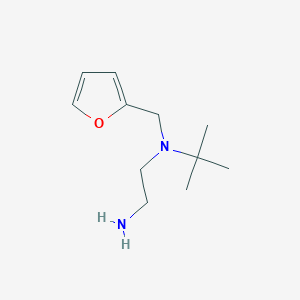

![3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B1392546.png)

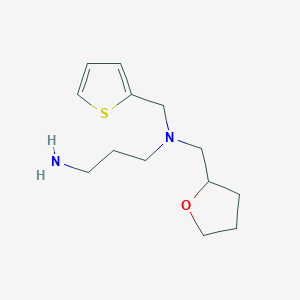

![7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392551.png)

![1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392556.png)

![{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392558.png)

![{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B1392559.png)

![3-({4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)-4-methoxybenzaldehyde](/img/structure/B1392560.png)